molecular formula C19H17NO5S B560441 [2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 1311195-76-2

[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No. B560441
M. Wt: 371.407
InChI Key: UAACXOPFBJPGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent inhibitor of microtubule polymerization;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • Synthesis of related thiazolyl methanones demonstrated potent inhibitors of type III secretion in Gram-negative bacteria, indicating their potential as antimicrobial agents (Hillgren et al., 2010).
  • Novel thiazole compounds synthesized, including derivatives of the compound , showed promising antibacterial activities (Landage et al., 2019).
  • The synthesized compounds of similar structure were analyzed for their antibacterial properties, offering insights into the antimicrobial applications of thiazolyl methanones (Murthy & Shashikanth, 2012).

Antitumor and Anticancer Applications

  • Certain derivatives of the compound displayed significant antitumor activity against various cancer cell lines, including leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011).
  • The compound and its derivatives manifested significant antiproliferative activity against cancer cells, indicating their potential as anti-cancer agents (Sonar et al., 2020).
  • Some derivatives exhibited cytotoxicity against tumorigenic cell lines, suggesting their potential as anti-tumor agents (Hayakawa et al., 2004).

Molecular and Structural Characterization

  • The structural optimization and theoretical vibrational spectra interpretation of related compounds were performed using density functional theory calculations. This aids in understanding their molecular properties and potential applications in medicinal chemistry (Shahana & Yardily, 2020).

Miscellaneous Applications

  • The compound's related derivatives were investigated for their role in inhibiting tubulin polymerization, a crucial aspect in cancer research (Magalhães et al., 2013).
  • Some studies focused on the synthesis of related benzimidazole monomers and oligomers, exploring their electrical, optical, and thermal properties, which could have implications in material science (Anand & Muthusamy, 2018).

properties

CAS RN

1311195-76-2

Product Name

[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C19H17NO5S

Molecular Weight

371.407

IUPAC Name

4-[4-(3,4,5-trimethoxybenzoyl)-3H-1,3-thiazol-2-ylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C19H17NO5S/c1-23-15-8-12(9-16(24-2)18(15)25-3)17(22)14-10-26-19(20-14)11-4-6-13(21)7-5-11/h4-10,20H,1-3H3

InChI Key

UAACXOPFBJPGQN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=C3C=CC(=O)C=C3)N2

synonyms

[2-(4-Hydroxyphenyl)-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)-methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone
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[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone

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